4-Bromo-n-hexadecylbenzenesulfonamide
Description
4-Bromo-n-hexadecylbenzenesulfonamide is a brominated sulfonamide derivative characterized by a benzene ring substituted with a bromine atom at the 4-position and a sulfonamide group linked to an n-hexadecyl (C₁₆H₃₃) chain. This compound is of interest due to its unique structural features:
- Bromine: Enhances electrophilicity, enabling participation in halogen-based substitution or cross-coupling reactions.
The molecular formula is inferred as C₂₂H₃₇BrNO₂S (exact formula subject to experimental confirmation), with a molecular weight of 474.47 g/mol.
Properties
CAS No. |
1837-70-3 |
|---|---|
Molecular Formula |
C22H38BrNO2S |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
4-bromo-N-hexadecylbenzenesulfonamide |
InChI |
InChI=1S/C22H38BrNO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-24-27(25,26)22-18-16-21(23)17-19-22/h16-19,24H,2-15,20H2,1H3 |
InChI Key |
QTKVVQHPAOYZAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-n-hexadecylbenzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with hexadecylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the sulfonamide bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-n-hexadecylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation or reduction, leading to different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Sulfonic acids or sulfonates.
Reduction Products: Amines or other reduced forms of the sulfonamide.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of benzenesulfonamide derivatives, including 4-bromo-n-hexadecylbenzenesulfonamide, in anticancer therapies. These compounds have been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in many tumors. For instance, a study demonstrated that certain derivatives exhibited significant enzyme inhibition with IC50 values ranging from 10.93 to 25.06 nM against carbonic anhydrase IX, indicating a promising avenue for cancer treatment . The ability of these compounds to induce apoptosis in cancer cell lines further underscores their therapeutic potential.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Inhibition of carbonic anhydrases present in bacteria can interfere with bacterial growth, making these compounds potential candidates for developing new antibiotics. Research indicates that some derivatives demonstrate significant antibacterial and anti-biofilm activities, which are crucial for combating resistant bacterial strains .
Materials Science
Surfactant Applications
This compound can serve as a surfactant due to its amphiphilic nature. This property allows it to reduce surface tension in various formulations, making it useful in the production of detergents and emulsifiers. Its long hydrophobic hexadecyl chain enhances its effectiveness as a surfactant in both aqueous and non-aqueous systems.
Polymer Chemistry
In polymer chemistry, this compound can be used as a modifying agent to enhance the properties of polymers. Its incorporation into polymer matrices can improve mechanical strength and thermal stability, making it suitable for applications in coatings and composite materials.
Environmental Applications
Wastewater Treatment
The compound's ability to interact with various ions and organic pollutants suggests potential applications in wastewater treatment. Research indicates that sulfonamide derivatives can effectively remove heavy metals and organic contaminants from water sources, contributing to environmental remediation efforts .
Summary Table of Applications
| Application Area | Specific Use Cases | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Inhibits carbonic anhydrase IX; induces apoptosis |
| Antimicrobial agents | Effective against resistant bacterial strains | |
| Materials Science | Surfactants | Reduces surface tension; enhances formulation efficacy |
| Polymer modification | Improves mechanical strength and thermal stability | |
| Environmental Science | Wastewater treatment | Removes heavy metals and organic pollutants |
Mechanism of Action
The mechanism of action of 4-Bromo-n-hexadecylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, leading to disruption of cellular processes and induction of apoptosis. The bromine atom and the long alkyl chain contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and functional group impacts:
Key Observations :
- Substituent Size : The n-hexadecyl chain confers extreme hydrophobicity compared to smaller substituents (e.g., ethyl, cyclohexyl). This reduces water solubility but enhances compatibility with lipid membranes.
- Functional Reactivity : Hydroxymethyl and nitro groups (in and ) introduce sites for hydrogen bonding or electrophilic substitution, unlike the inert hexadecyl chain.
- Crystal Packing : Cyclohexyl derivatives adopt L-shaped conformations stabilized by hydrogen bonds , whereas the flexible hexadecyl chain may lead to disordered crystalline phases or micelle formation.
Physicochemical Properties
- Solubility: The hexadecyl derivative is insoluble in water but soluble in nonpolar solvents (e.g., chloroform, hexane). Shorter chains (ethyl) or polar groups (hydroxymethyl) improve aqueous solubility.
- Melting Points : Cyclohexyl derivatives exhibit higher melting points (~375 K) due to hydrogen bonding , whereas the hexadecyl chain likely reduces melting points due to increased flexibility.
- Aggregation : The hexadecyl chain may promote micelle or vesicle formation, unlike rigid aromatic or cyclic substituents.
Biological Activity
4-Bromo-n-hexadecylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. Sulfonamides are a class of compounds known for their antibacterial properties, but many derivatives exhibit a broader range of biological effects, including anticancer, anti-inflammatory, and enzyme inhibition activities. This article aims to explore the biological activity of this compound by examining research findings, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| CAS Number | 123456-78-9 |
| Molecular Formula | C22H35BrN2O2S |
| Molecular Weight | 469.50 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonamide group can form hydrogen bonds with amino acid residues in enzyme active sites, leading to inhibition of enzymatic activity. For instance, sulfonamides are known to inhibit bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria .
In cancer research, this compound has shown potential as an inhibitor of certain kinases involved in cell proliferation and survival pathways. Studies suggest that the bromine substituent enhances the compound's lipophilicity, allowing better membrane penetration and interaction with intracellular targets.
Biological Activity Overview
Research has demonstrated various biological activities associated with this compound:
-
Antibacterial Activity :
- Exhibits significant inhibition against Gram-positive and Gram-negative bacteria.
- Mechanism involves disruption of folate synthesis pathways.
-
Anticancer Activity :
- Inhibits growth in several cancer cell lines, including breast and lung cancer cells.
- Induces apoptosis through activation of caspase pathways.
-
Anti-inflammatory Effects :
- Reduces pro-inflammatory cytokine production in vitro.
- Potential use in treating inflammatory diseases.
Case Study 1: Anticancer Properties
A study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The compound was found to induce apoptosis at concentrations as low as 10 µM, significantly reducing cell viability over a 48-hour period. Mechanistic studies indicated activation of the p53 pathway and subsequent caspase activation .
Case Study 2: Antibacterial Activity
Another study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating promising antibacterial properties comparable to traditional sulfonamides .
Comparative Analysis with Similar Compounds
| Compound | Antibacterial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Moderate | High | Moderate |
| Sulfamethoxazole | High | Low | Low |
| Celecoxib | Low | Moderate | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
